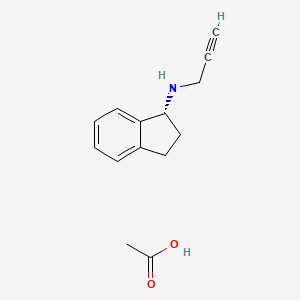
acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is a compound that combines the properties of acetic acid and a specific amine derivative. Acetic acid is a well-known carboxylic acid with the formula CH₃COOH, commonly used in various industrial and household applications. The amine derivative, (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine, is a more complex molecule that includes an indene structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine typically involves multiple steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Prop-2-ynyl Group: This step involves the addition of a prop-2-ynyl group to the nitrogen atom of the indene derivative. This can be achieved through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amine derivative using acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol using rhodium or iridium-based catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water.
Reduction: Acetic acid can be reduced to ethanol.
Substitution: The amine derivative can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Ethanol.
Substitution: Various substituted amine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formic Acid: A simpler carboxylic acid with the formula HCOOH.
Propionic Acid: Another carboxylic acid with the formula CH₃CH₂COOH.
Indole-3-Acetic Acid: A plant hormone derived from indole, similar in structure to the indene derivative.
Uniqueness
Acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is unique due to its combination of an acetic acid moiety with a complex amine derivative, providing it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
164294-89-7 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
acetic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13N.C2H4O2/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-2(3)4/h1,3-6,12-13H,7-9H2;1H3,(H,3,4)/t12-;/m1./s1 |
Clé InChI |
CDNLNVUEWQONAH-UTONKHPSSA-N |
SMILES isomérique |
CC(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12 |
SMILES canonique |
CC(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
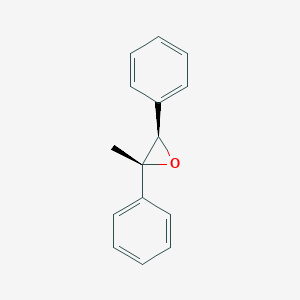

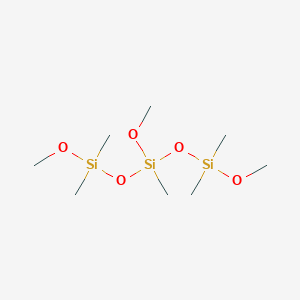
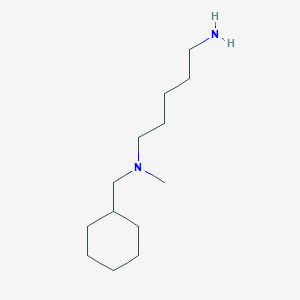
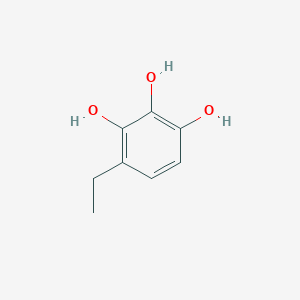
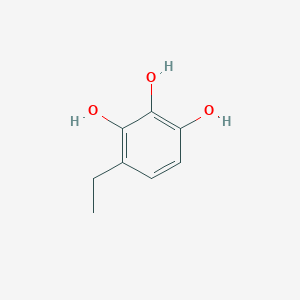

![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
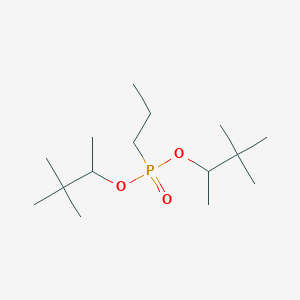
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
